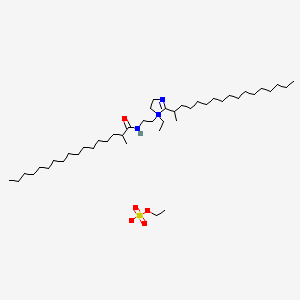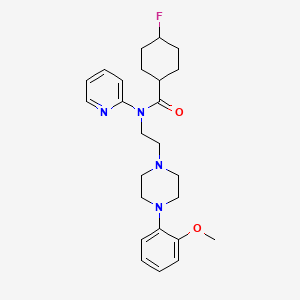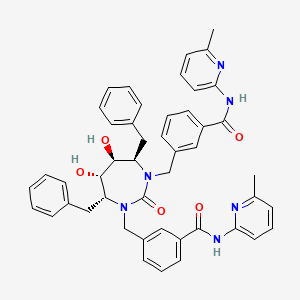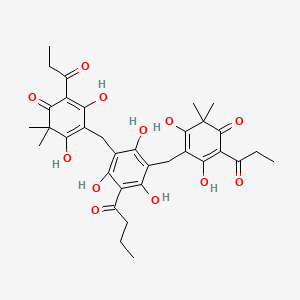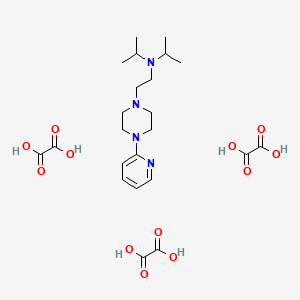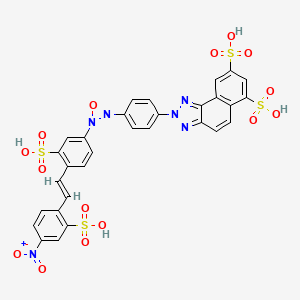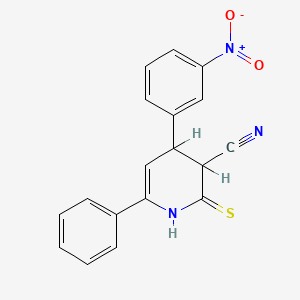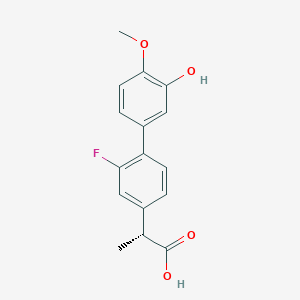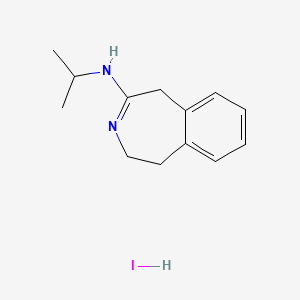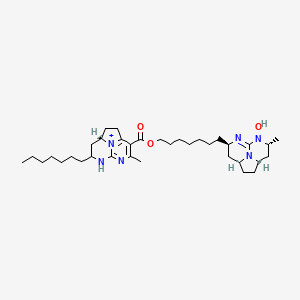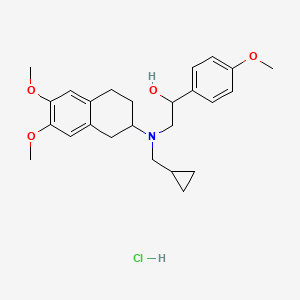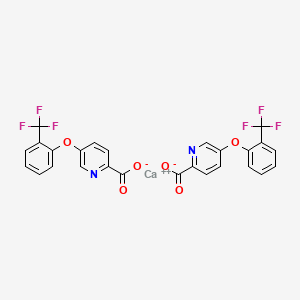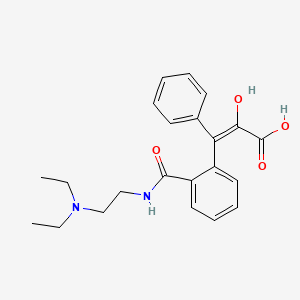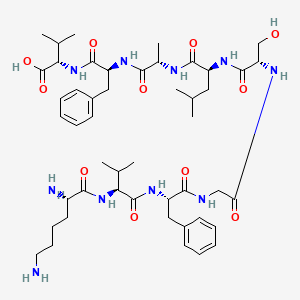
Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val is a peptide consisting of nine amino acids: lysine, valine, phenylalanine, glycine, serine, leucine, alanine, phenylalanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of cystine, while reduction of disulfide bonds yields free cysteine residues.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability.
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs . They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the production of biomaterials and as components in cosmetic formulations .
Mecanismo De Acción
The mechanism of action of peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger a cascade of cellular events, leading to various biological effects. The specific pathways involved depend on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
Lys-Leu-Val-Phe-Phe-Ala: Another peptide with a similar sequence but different biological properties.
Gly-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val: A peptide with an additional glycine residue.
Uniqueness
Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val is unique due to its specific sequence, which determines its biological activity and interaction with molecular targets . The presence of lysine and phenylalanine residues, for example, can significantly influence its binding properties and stability.
Propiedades
Número CAS |
318272-58-1 |
|---|---|
Fórmula molecular |
C48H74N10O11 |
Peso molecular |
967.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H74N10O11/c1-27(2)22-34(44(64)52-30(7)41(61)54-36(24-32-18-12-9-13-19-32)45(65)58-40(29(5)6)48(68)69)55-46(66)37(26-59)53-38(60)25-51-43(63)35(23-31-16-10-8-11-17-31)56-47(67)39(28(3)4)57-42(62)33(50)20-14-15-21-49/h8-13,16-19,27-30,33-37,39-40,59H,14-15,20-26,49-50H2,1-7H3,(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,55,66)(H,56,67)(H,57,62)(H,58,65)(H,68,69)/t30-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |
Clave InChI |
LDXWMWIGAKKAQU-XSFLNMFGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


